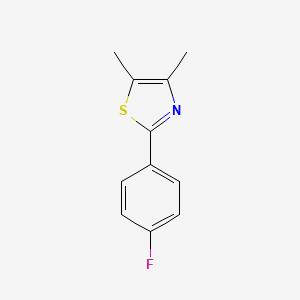

2-(4-Fluorophenyl)-4,5-dimethylthiazole

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-4,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNS/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXJDDDJYBWOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thioamides with Haloketones

One classical approach involves synthesizing the thiazole ring via cyclization of thioamides with haloketones:

- Step 1: Synthesis of a suitable thioamide precursor, such as an acyl thioamide derivative, bearing the 4-fluorophenyl group.

- Step 2: Cyclization with methyl or other alkyl halides under reflux conditions, often using catalysts like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form the thiazole ring.

Research findings indicate that this method yields moderate to high yields (around 70-80%) with precise control over reaction conditions.

Suzuki–Miyaura Cross-Coupling Approach

Recent advances utilize palladium-catalyzed Suzuki–Miyaura coupling to attach the 4-fluorophenyl group:

- Step 1: Synthesis of a halogenated thiazole intermediate, such as 2-bromo- or 2-chlorothiazole.

- Step 2: Coupling with 4-fluorophenylboronic acid in the presence of Pd catalysts and base (e.g., potassium carbonate), typically in an aqueous-organic solvent mixture.

- Step 3: Purification yields the 2-(4-fluorophenyl) substituted thiazole.

This method offers high regioselectivity and yields up to 75%, with the added benefit of functional group tolerance.

Functionalization at the 4 and 5 Positions

For the methyl groups at positions 4 and 5:

- Alkylation: Methylation of the thiazole ring can be achieved via electrophilic methylation using methyl iodide or dimethyl sulfate under basic conditions.

- Methylation Reactions: Typically performed at elevated temperatures with bases like potassium carbonate in polar aprotic solvents (e.g., DMF).

Research indicates that methylation yields are generally above 80%, with reaction times optimized to prevent overalkylation.

Specific Synthetic Routes from Literature

| Method | Starting Materials | Key Reactions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of Thioamides | Thioamide derivatives + haloketones | Cyclization under reflux with PPA or POCl₃ | 70–85 | Effective for introducing methyl groups at 4 and 5 positions |

| Suzuki–Miyaura Coupling | Halogenated thiazole + 4-fluorophenylboronic acid | Palladium catalysis | Up to 75 | High regioselectivity, suitable for diverse substitutions |

| Alkylation of Thiazole | Preformed thiazole + methyl halides | Electrophilic methylation | >80 | Precise control needed to avoid polyalkylation |

Research Findings and Data Tables

Table 1: Summary of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization | Thioamide + haloketone | Reflux with PPA/POCl₃ | 70–85 | Straightforward, high yield | Requires multiple steps, harsh conditions |

| Suzuki–Miyaura | Halothiazole + arylboronic acid | Pd catalyst, base, 80°C | Up to 75 | High regioselectivity, versatile | Requires purification of intermediates |

| Alkylation | Thiazole + methyl halide | Base, reflux | >80 | Simple, efficient | Overalkylation risk |

Research Findings

- The cyclization method is well-established for synthesizing 2,4,5-trisubstituted thiazoles, with modifications allowing for the incorporation of methyl groups at the 4 and 5 positions.

- Suzuki coupling offers a modern, efficient route to introduce the 4-fluorophenyl group selectively at the 2-position.

- Methylation strategies are optimized to ensure selective substitution at the desired positions without overalkylation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4,5-dimethylthiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

- Ligand in Coordination Chemistry : 2-(4-Fluorophenyl)-4,5-dimethylthiazole acts as a ligand for metal ions, facilitating the formation of coordination complexes that can exhibit unique properties useful in catalysis and material science .

Biology

- Antimicrobial Properties : Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to 2-(4-Fluorophenyl)-4,5-dimethylthiazole can inhibit the growth of various bacteria and fungi. For instance, its derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness .

- Anticancer Potential : The compound has been investigated for its anticancer properties. Research suggests that thiazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets .

- Mechanism of Action : The mechanism involves binding to enzymes or receptors in biological systems, altering their activity. This interaction is believed to be enhanced by the fluorophenyl group, which increases binding affinity .

Medicine

- Pharmaceutical Applications : 2-(4-Fluorophenyl)-4,5-dimethylthiazole is being explored as a potential pharmaceutical agent. Its unique structure may lead to the development of new drugs targeting various diseases. Notably, thiazole derivatives are present in several FDA-approved drugs due to their diverse biological activities .

- Drug Discovery : Ongoing research focuses on synthesizing new thiazole-based compounds that could serve as intermediates in drug development processes. The compound's ability to modify biological pathways makes it a candidate for further investigation in pharmacology .

Industrial Applications

- Material Development : The unique chemical properties of 2-(4-Fluorophenyl)-4,5-dimethylthiazole make it suitable for developing new materials. It is used in creating polymers with specific characteristics such as flame retardancy and improved dielectric properties .

- Dyes and Pigments : The compound's vibrant color properties are exploited in the dye industry, where it contributes to the formulation of high-performance pigments.

Data Tables

| Application Area | Specific Applications | Potential Benefits |

|---|---|---|

| Chemistry | Building block for synthesis | Facilitates complex molecule creation |

| Biology | Antimicrobial activity | Inhibits bacterial growth |

| Medicine | Pharmaceutical agent | Potential drug development |

| Industry | Material development | Enhances material properties |

Case Studies

- Antimicrobial Activity Study :

- Drug Discovery Research :

-

Material Science Application :

- In industrial applications, 2-(4-Fluorophenyl)-4,5-dimethylthiazole was incorporated into polymer formulations to enhance thermal stability and flame resistance, demonstrating its utility beyond traditional chemical applications .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4,5-dimethylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Halogen-Substituted Isostructural Derivatives

Compounds 4 (4-(4-chlorophenyl) variant) and 5 (4-(4-fluorophenyl) variant) are isostructural analogs of 2-(4-Fluorophenyl)-4,5-dimethylthiazole, differing in the halogen substituent (Cl vs. F) on the aryl group. Key findings include:

- Crystal Structure: Both compounds crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. Despite identical packing, minor adjustments accommodate halogen size differences (Cl: 1.76 Å van der Waals radius; F: 1.47 Å) .

- Molecular Conformation : The fluorophenyl group in compound 5 adopts a near-perpendicular orientation relative to the thiazole plane, a feature critical for intermolecular interactions. Similar conformations are observed in 2-(4-Fluorophenyl)-4,5-dimethylthiazole, suggesting shared structural motifs .

- Implications : The isostructurality highlights the role of halogen substituents in tuning crystal packing without altering the core scaffold, which is valuable for materials design and drug formulation .

Substituent Variations on the Thiazole Ring

- 4,5-Dimethylthiazole: Lacks the fluorophenyl group but shares the 4,5-dimethylthiazole core.

- 2-(4-Methoxyphenylthio)-4,5-dimethylthiazole : Replaces the fluorophenyl with a methoxyphenylthio group. Its $ ^1H $ NMR spectrum shows aromatic protons at δ 7.57–7.54 (d, 2H) and δ 6.93–6.90 (d, 2H), contrasting with the electron-withdrawing fluorine’s deshielding effects in the target compound .

Enzyme Inhibition

Key Insight : Fluorine substitution improves inhibitory potency by stabilizing ligand-receptor interactions through hydrophobic and electrostatic effects .

Chemical and Physical Properties

Spectroscopic Data

Electronic Effects : The fluorophenyl group reduces electron density on the thiazole ring compared to methoxy or chloro substituents, altering reactivity in cross-coupling reactions .

Biological Activity

2-(4-Fluorophenyl)-4,5-dimethylthiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of 2-(4-Fluorophenyl)-4,5-dimethylthiazole

2-(4-Fluorophenyl)-4,5-dimethylthiazole is a thiazole derivative characterized by a fluorinated phenyl group. Its chemical structure contributes to its interaction with various biological targets, making it a candidate for pharmacological applications.

The biological activity of 2-(4-Fluorophenyl)-4,5-dimethylthiazole is primarily attributed to its ability to influence key cellular pathways:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and U937 (human histocytic lymphoma), by interfering with critical signaling pathways like Ras/Erk and PI3K/Akt .

- Interaction with Enzymes : The compound has been found to interact with various enzymes and proteins, influencing their activity. For instance, it may inhibit tropomyosin receptor kinases by binding to their ATP-binding sites, preventing phosphorylation and downstream signaling activation .

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole derivatives indicates that modifications to the thiazole ring and substituents significantly affect their biological activity. Key findings include:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or diminish anticancer activity. For example, para-substituted derivatives exhibited notable anticancer effects compared to their ortho counterparts .

- Hydrophobic Interactions : The hydrophobic nature of the 4-fluorophenyl group contributes to the compound's ability to penetrate cellular membranes, enhancing its bioavailability and efficacy .

Case Studies

Several case studies have explored the biological effects of 2-(4-Fluorophenyl)-4,5-dimethylthiazole:

-

Anticancer Activity Assessment :

- A study assessed various thiazolopyrimidine derivatives for their anticancer properties using MTT assays. Among these, compounds featuring the 4-fluorophenyl moiety showed significant cytotoxicity against U937 cells .

- The study highlighted that derivatives with specific structural modifications exhibited enhanced potency, suggesting that careful design can optimize therapeutic outcomes.

- Mechanistic Studies :

Comparative Analysis

To provide a clearer understanding of the biological activity of 2-(4-Fluorophenyl)-4,5-dimethylthiazole relative to other compounds, a comparison table is presented below:

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| 2-(4-Fluorophenyl)-4,5-dimethylthiazole | Anticancer | Inhibits proliferation in MCF-7 and U937 cell lines |

| 7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one | Anticancer | Significant cytotoxicity with structural dependencies |

| Pyrazolo[1,5-a]pyrimidine derivatives | Anticancer | Inhibits tropomyosin receptor kinases |

Q & A

What are effective synthetic routes for preparing 2-(4-Fluorophenyl)-4,5-dimethylthiazole, and how can reaction yields be optimized?

Basic Research Question

Methodological Answer:

The compound can be synthesized via direct arylation using palladium catalysts. For example, coupling 4,5-dimethylthiazole with bromobenzene derivatives under Pd(OAc)₂ catalysis achieves yields of 82–98%, depending on the substituent and catalyst system. Optimize yields by:

- Using N-heterocyclic carbene (NHC) ligands (e.g., precatalyst 1a) to enhance catalytic activity .

- Adjusting solvent polarity (e.g., DMF or acetonitrile) and reaction temperature (80–120°C).

- Employing microwave-assisted synthesis to reduce reaction time .

Characterize intermediates via ¹H/¹³C NMR and confirm regioselectivity with X-ray crystallography (if crystalline derivatives form) .

How can regioselectivity in palladium-catalyzed direct arylation of 4,5-dimethylthiazole derivatives be controlled to favor C2- vs. C5-arylation?

Advanced Research Question

Methodological Answer:

Regioselectivity depends on electronic and steric factors:

- C2-selectivity : Use electron-deficient aryl halides (e.g., 4-bromoacetophenone) and bulky ligands (e.g., BrettPhos) to direct coupling to the electron-rich C2 position .

- C5-selectivity : Employ electron-rich aryl halides and less-hindered catalysts (e.g., Pd(OAc)₂ with PPh₃) to favor C5 activation .

Validate selectivity via NOESY NMR or single-crystal X-ray diffraction . Computational modeling (DFT) can predict transition-state energies to rationalize outcomes .

What spectroscopic and chromatographic techniques are recommended for characterizing 2-(4-Fluorophenyl)-4,5-dimethylthiazole and its derivatives?

Basic Research Question

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.0 ppm for fluorophenyl) and thiazole methyl groups (δ 2.1–2.5 ppm) .

- HRMS : Confirm molecular ion peaks and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.

- X-ray crystallography : Resolve stereochemistry and packing motifs using SHELXL for refinement .

How can computational methods like QSAR and molecular docking be applied to predict the biological activity of 2-(4-Fluorophenyl)-4,5-dimethylthiazole derivatives?

Advanced Research Question

Methodological Answer:

- QSAR : Build models using descriptors like logP, polar surface area, and HOMO/LUMO energies. Validate with leave-one-out cross-validation (Q² > 0.6) and external test sets .

- Molecular docking : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with binding affinities ≤ −8.0 kcal/mol and hydrogen bonds to catalytic residues .

- ADMET prediction : Use SwissADME to assess Lipinski compliance, CYP450 inhibition, and blood-brain barrier permeability .

What structural modifications to the 4,5-dimethylthiazole core enhance metabolic stability while maintaining target affinity, as seen in kinase inhibitor development?

Advanced Research Question

Methodological Answer:

- Heterocycle substitution : Replace the methyl groups with trifluoromethyl or chloro substituents to reduce oxidative metabolism .

- Fluorine incorporation : Introduce fluorine at the 4-phenyl position to improve pharmacokinetics (e.g., BMS-911543, a JAK2 inhibitor) .

- Prodrug strategies : Mask polar groups (e.g., esterify carboxylates) to enhance oral bioavailability. Validate stability in liver microsome assays .

What are the key considerations in designing crystallization experiments for 2-(4-Fluorophenyl)-4,5-dimethylthiazole derivatives to obtain high-quality X-ray diffraction data?

Basic Research Question

Methodological Answer:

- Solvent selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation. Avoid DMSO due to high viscosity .

- Temperature control : Crystallize at 4°C to minimize thermal motion and disorder.

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals. Refine structures with SHELXL, ensuring R-factor < 0.05 and data-to-parameter ratio > 15 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.